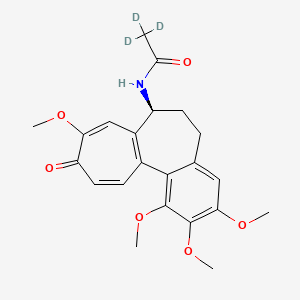
iso-Colchicine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
iso-Colchicine-d3 is an isotopically labeled antimitotic agent that disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is used primarily in scientific research to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on cellular processes. The molecular formula of this compound is C22H22D3NO6, and it has a molecular weight of 402.46 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iso-Colchicine-d3 involves the incorporation of deuterium atoms into the colchicine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the extraction of colchicine from natural sources such as the Colchicum autumnale plant. The colchicine is then subjected to a series of chemical reactions, including methylation, acetylation, and deuteration, to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure the high purity and yield of the final product. The production process is carefully monitored to maintain the isotopic labeling and chemical integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: iso-Colchicine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
iso-Colchicine-d3 is widely used in scientific research due to its ability to disrupt microtubules and inhibit cell division. Some of its key applications include:
Chemistry: Used to study the mechanisms of microtubule dynamics and the effects of microtubule disruption on chemical reactions.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research to explore the effects of microtubule disruption on tumor cell proliferation and apoptosis. It is also used to study the mechanisms of action of antimitotic drugs.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting microtubules
Wirkmechanismus
The primary mechanism of action of iso-Colchicine-d3 involves the inhibition of microtubule polymerization. By binding to tubulin, this compound prevents the assembly of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This disruption of microtubules leads to cell cycle arrest and apoptosis in rapidly dividing cells, making this compound a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound from which iso-Colchicine-d3 is derived. Colchicine also disrupts microtubules by binding to tubulin but lacks the isotopic labeling.
Thiocolchicine: A derivative of colchicine with a sulfur atom replacing an oxygen atom. It has similar antimitotic properties but different pharmacokinetic profiles.
Demecolcine: Another colchicine derivative with a modified structure that affects its binding affinity and biological activity
Uniqueness of this compound: The uniqueness of this compound lies in its isotopic labeling with deuterium atoms. This labeling allows researchers to track the compound’s distribution and metabolism in biological systems using techniques such as mass spectrometry. Additionally, the isotopic labeling can provide insights into the mechanisms of action and interactions of the compound at the molecular level .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-17(25)18(26-2)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYALASTPGGXQH-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)
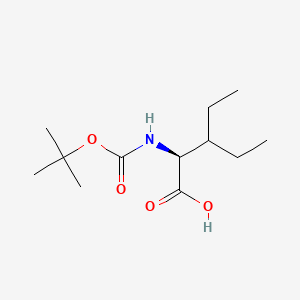
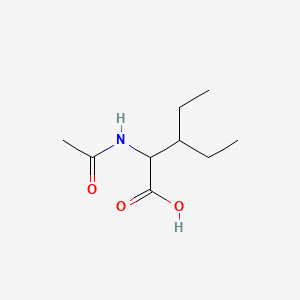
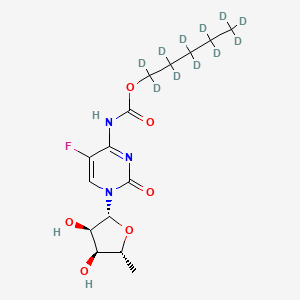

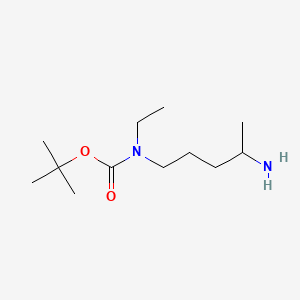

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
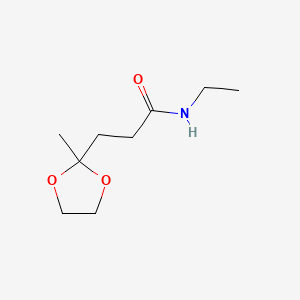

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)
![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)
